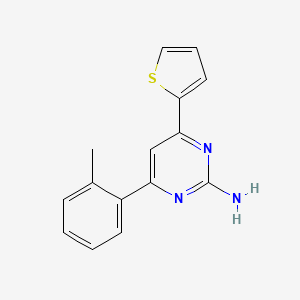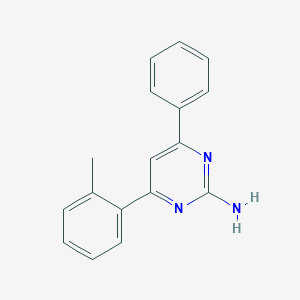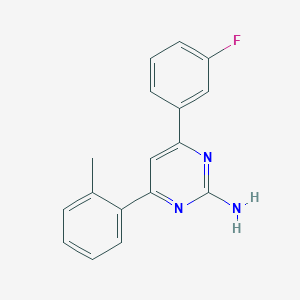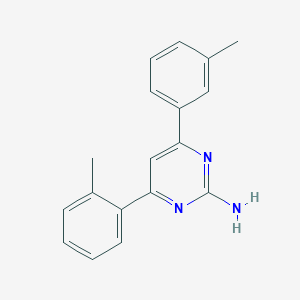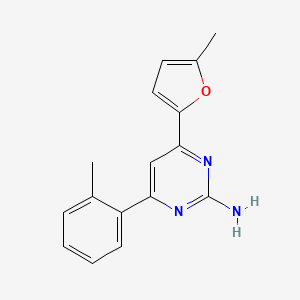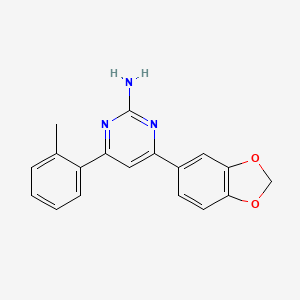
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine (4-BMPP) is an organic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in drug discovery. 4-BMPP is a member of the benzodioxole family of compounds, which are known for their diverse biological activities. 4-BMPP has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In addition, 4-BMPP has been used in a variety of laboratory experiments and has been found to be a useful reagent for organic synthesis.
科学研究应用
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its antioxidant properties. In particular, this compound has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors. This compound has also been studied for its anti-inflammatory and anti-cancer effects. In addition, this compound has been used as a research tool in drug discovery and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not completely understood. However, it is believed that this compound binds to serotonin, dopamine, and norepinephrine receptors and modulates their activity. In addition, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic effects. In animal studies, this compound has been found to have anti-inflammatory and anti-cancer effects. In addition, this compound has been found to have an affinity for serotonin, dopamine, and norepinephrine receptors and to modulate their activity. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments is its low cost and availability. This compound is relatively easy to synthesize and can be purchased from chemical suppliers. In addition, this compound is a relatively stable compound with a long shelf life.
However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound and its effects and mechanisms of action are still being studied. In addition, this compound is a relatively small molecule and may not be able to penetrate cell membranes, which may limit its therapeutic potential.
未来方向
Given the potential therapeutic effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine, future research should focus on further understanding its mechanism of action. In particular, further research should focus on understanding how this compound binds to neurotransmitter receptors and modulates their activity. In addition, further research should focus on understanding the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should focus on developing methods to increase the bioavailability of this compound, such as by conjugating it to larger molecules or using nanotechnology.
合成方法
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-bromo-2-methylphenylpyrimidine with benzodioxole in the presence of a base. This reaction yields this compound as the main product, with other minor products such as 4-methylpyrimidine and 4-bromo-2-methylphenylbenzodioxole. Other methods of synthesis include the reaction of 4-chloro-2-methylphenylpyrimidine with benzodioxole, the reaction of 4-hydroxy-2-methylphenylpyrimidine with benzodioxole, and the reaction of 4-methyl-2-methylphenylpyrimidine with benzodioxole.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-4-2-3-5-13(11)15-9-14(20-18(19)21-15)12-6-7-16-17(8-12)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIZLSOUGVGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

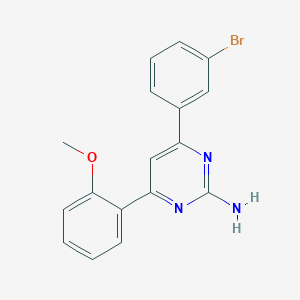



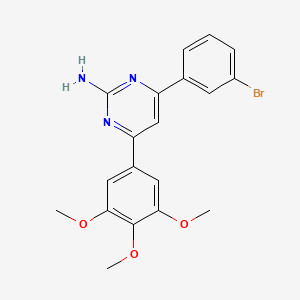

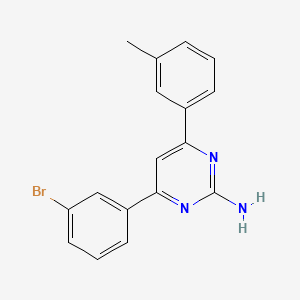
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
